molecular formula C15H29N3O3 B14793826 tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate

Cat. No.: B14793826
M. Wt: 299.41 g/mol
InChI Key: ZSJLVLHBECTLJQ-UHFFFAOYSA-N
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Description

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with an (S)-2-aminopropanoyl group and an ethylcarbamate moiety. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses .

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate

InChI

InChI=1S/C15H29N3O3/c1-6-17(14(20)21-15(3,4)5)10-12-8-7-9-18(12)13(19)11(2)16/h11-12H,6-10,16H2,1-5H3

InChI Key

ZSJLVLHBECTLJQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCN1C(=O)C(C)N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Aminopropanoyl Group: The aminopropanoyl group is introduced via an amide bond formation reaction, often using reagents such as carbodiimides.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, which can be facilitated by tert-butyl chloride in the presence of a base.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tert-butyl group or the aminopropanoyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study enzyme interactions and protein modifications.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogs

Compound Name Key Structural Features Similarity Score (if applicable) Reference
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Cyclohexyl ring with methoxy and amino groups; lacks pyrrolidine core N/A
tert-Butyl-(S)-2-formylpyrrolidin-1-carboxylat Pyrrolidine with formyl group; lacks aminopropanoyl and ethylcarbamate N/A
(S)-tert-Butyl (1-(5-fluoropyridin-2-yl)ethyl)carbamate Fluoropyridinyl substituent; lacks pyrrolidine and aminopropanoyl 0.85
tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate Fluoropyridinylmethyl group; linear structure vs. cyclic pyrrolidine 0.82
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate Diphenylpropanol backbone; phenolic hydroxy group N/A

Key Observations :

Pyrrolidine vs.

Aminopropanoyl vs. Fluoropyridinyl Groups: Fluoropyridinyl analogs (similarity scores 0.82–0.85 ) exhibit distinct electronic properties due to fluorine’s electronegativity, whereas the aminopropanoyl group in the target compound may improve hydrogen-bonding interactions.

Key Observations :

Complexity : The target compound’s synthesis likely requires more steps than fluoropyridinyl analogs due to its chiral centers and branched substituents.

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